molecular formula C9H9FO B6204744 2-ethyl-5-fluorobenzaldehyde CAS No. 1289090-16-9

2-ethyl-5-fluorobenzaldehyde

Cat. No.: B6204744
CAS No.: 1289090-16-9
M. Wt: 152.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO. This compound is characterized by the presence of an ethyl group at the second position and a fluorine atom at the fifth position on the benzene ring, along with an aldehyde functional group. It is a derivative of fluorobenzaldehyde and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 2-ethyl-5-chlorobenzaldehyde is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent and catalyst . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogen-exchange reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-Ethyl-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-5-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 2-Ethyl-5-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as altered reactivity and solubility, compared to its simpler counterparts like 2-fluorobenzaldehyde .

Properties

CAS No.

1289090-16-9

Molecular Formula

C9H9FO

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.